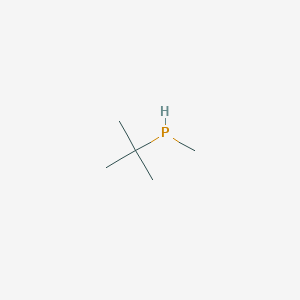

tert-Butyl(methyl)phosphane

Overview

Description

tert-Butyl(methyl)phosphane, a secondary phosphine with the formula (tBu)(Me)PH, is a sterically hindered organophosphorus compound. tert-Butylphosphane is synthesized via Grignard reactions, as described by Fild, Stelzer, and Schmutzler, where tBuMgCl reacts with PCl₃ to yield tBu–PCl₂, which can be further reduced . It is a liquid at room temperature, commercially available, and primarily used in element-organic chemistry to form stable adducts with boron species, serving as a less reactive alternative to PH₃ . Its moderate steric demand and air sensitivity necessitate careful handling, as highlighted in safety data sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(methyl)phosphane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with methylphosphine. Another method includes the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylphosphine . These reactions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of air- and moisture-stable secondary phosphine oxides as intermediates. These intermediates are prepared from readily available starting materials such as trichlorophosphane . The process is designed to be scalable and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(methyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(methyl)phosphane Applications

This compound, also known as di-tert-butylmethylphosphine or (t-Bu)2PMe, is a phosphine compound with diverse applications in scientific research, particularly in catalysis and coordination chemistry .

Chemical Properties

Di-tert-butylmethylphosphine has a boiling point of 58 °C/12 mmHg and a density of 0.824 g/mL at 25 °C . The SMILES string for this compound is CP(C(C)(C)C)C(C)(C)C, and its InChI key is JURBTQKVGNFPRJ-UHFFFAOYSA-N .

Palladium-Catalyzed Direct Arylation

Di-tert-butylmethylphosphine enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates to form the corresponding biaryl and 2-aryl azine N-oxides, respectively .

Cobalt Phosphine Complex Preparation

It may be used in the preparation of CoCl2(PtBu2Me)2, a cobalt phosphine complex . This complex, when combined with methylaluminoxane (MAO), catalyzes the butadiene polymerization to form predominantly the cis-1,4 polymer .

Synthesis of Di-t-butyl Phosphine Biphenyl Compounds

Di-tert-butyl phosphine can be used as a raw material in the synthesis of di-tert-butyl phosphine biphenyl compounds. In an anhydrous and oxygen-free atmosphere, di-tert-butyl phosphine reacts with o-dibromobenzene under the effect of a palladium catalyst and is then coupled with aryl boric acid to obtain the di-tert-butyl phosphine biphenyl compound . Examples of di-tert-butyl phosphine biphenyl compounds include 2-(di-tert-butyl phosphine) biphenyl, 2-(di-tert-butyl phosphine)-2',4',6'-tri-isopropyl biphenyl, and 2-(di-tert-butyl phosphine)-2'-methyl biphenyl .

Reaction Conditions

The reaction typically involves adding a reaction solvent such as toluene to a dry reactor under argon gas protection. Di-tert-butyl phosphine, o-dibromobenzene, a palladium catalyst, and sodium carbonate are then added sequentially, and the mixture is heated to 60-100 °C. After cooling the reaction solution, aryl boric acid is added, and the mixture is warmed to 80-110 °C. Water is then added to quench the reaction, followed by extraction, drying, and recrystallization to yield the di-tert-butyl phosphine biphenyl compound .

Data Table

| Property | Value |

|---|---|

| Synonym(s) | (t-Bu)2PMe, Bis(tert-butyl)methylphosphine |

| Boiling Point | 58 °C/12 mmHg |

| Density | 0.824 g/mL at 25 °C |

| Functional Group | Phosphine |

| SMILES String | CP(C(C)(C)C)C(C)(C)C |

| InChI | 1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3 |

| InChI Key | JURBTQKVGNFPRJ-UHFFFAOYSA-N |

Mechanism of Action

The mechanism by which tert-Butyl(methyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates .

Comparison with Similar Compounds

Structural and Functional Analogues

Triphenylphosphane (PPh₃)

- Structure : Aromatic tertiary phosphine with three phenyl groups.

- Steric Demand : High due to bulky phenyl substituents.

- Applications : Widely used in coordination chemistry, particularly in gold(I) anticancer agents. In gold complexes (e.g., compounds 5 and 6 from ), PPh₃ ligands enhance cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) and modulate interactions with proteins like BSA (Ksv = 1.51–2.46 × 10⁴ M⁻¹) and DNA .

- Stability : Air-stable and less reactive than tert-butylphosphane due to aromatic electron donation.

tert-Butylphenyl Diphenyl Phosphate

- Structure : Phosphate ester with tert-butylphenyl and diphenyl groups.

- Steric Demand : Moderate, dominated by the tert-butyl group.

- Applications: Primarily utilized as a plasticizer or flame retardant due to its non-reactivity in radical processes .

- Reactivity : Unlike phosphanes, this phosphate ester participates in hydrolysis and ester exchange reactions.

Dicyclohexyl(2’,6’-dimethoxybiphenyl)phosphane

- Structure : Bulky aryl-substituted phosphane with dicyclohexyl and methoxy groups.

- Steric Demand : Extremely high, enabling enantioselective catalysis in asymmetric Diels-Alder reactions .

- Applications : Critical in synthesizing terpenes and complex natural products like momilactones .

PH₃ Adducts

- Structure : Phosphine (PH₃) coordinated to Lewis acids (e.g., BH₃).

- Steric Demand : Low, making PH₃ highly reactive and air-sensitive.

- Applications : tert-Butylphosphane is preferred over PH₃ for forming stable adducts in synthetic chemistry due to better handling and reduced pyrophoricity .

Comparative Analysis Table

Biological Activity

tert-Butyl(methyl)phosphane is a phosphane compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its metabolic stability, anti-inflammatory properties, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a tert-butyl group attached to a methylphosphane moiety, which influences its reactivity and biological interactions.

Metabolic Stability

Research indicates that the metabolic stability of phosphane compounds can significantly affect their biological activity. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group led to increased metabolic stability in vitro and in vivo, suggesting that modifications to the tert-butyl structure could enhance the pharmacokinetic properties of related compounds .

Table 1: Comparison of Metabolic Stability

| Compound Type | In Vitro Clearance (mL/min·kg) | Half-Life (min) |

|---|---|---|

| This compound | Variable | Variable |

| Trifluoromethylcyclopropyl | Lower clearance | Increased |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in combination with other antioxidants. A study assessed the effects of various antioxidant combinations on the expression of inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 cells. The findings indicated that while neither antioxidant alone exhibited significant anti-inflammatory activity, combinations including BHT and TBP showed enhanced inhibition of Cox2 expression upon stimulation with lipopolysaccharide (LPS) .

Case Study: Gene Expression Inhibition

In this study, equimolar combinations of BHT/TBP and BHA/TBP were tested:

- BHT/BHA Combination : Induced a 50% decrease in Cox2 gene expression.

- BHT/TBP Combination : Showed weak inhibition of Cox2 expression.

These results suggest that this compound may contribute to the modulation of inflammatory pathways when used in conjunction with other compounds.

Implications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further exploration in drug development. Its ability to modulate metabolic stability and influence inflammatory responses could be harnessed for therapeutic applications. The ongoing research into phosphane derivatives highlights their potential as bioactive agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-Butyl(methyl)phosphane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, in gold(I) complexes, sterically demanding ligands like this compound are prepared by reacting tert-butylphosphine precursors with gold chloride under inert conditions. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid byproducts such as phosphine oxides. Elemental analysis and <sup>1</sup>H-NMR (δ 1.28 ppm, JHP = 1.23 Hz for tert-butyl protons) are used to confirm purity and structure .

Q. How can researchers characterize the steric and electronic properties of this compound in coordination chemistry?

- Methodological Answer : The steric bulk of this compound can be quantified using Tolman’s cone angle, while its electronic properties are assessed via <sup>31</sup>P-NMR chemical shifts and IR spectroscopy of metal-phosphine complexes. For example, in gold(I) complexes, <sup>1</sup>H-NMR coupling constants (JHP) and downfield shifts in <sup>31</sup>P-NMR provide insights into ligand-metal interactions . Comparative studies with less bulky phosphines (e.g., triphenylphosphine) highlight its unique steric effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to its pyrophoric nature and potential toxicity, handling requires inert atmospheres (e.g., nitrogen/argon gloveboxes), flame-resistant lab gear, and emergency protocols for phosphine exposure. Safety data sheets (SDS) recommend immediate medical consultation if inhaled or exposed to skin. Stability tests under varying temperatures and humidity should precede large-scale experiments .

Advanced Research Questions

Q. How do steric effects of this compound influence catalytic activity in transition-metal complexes?

- Methodological Answer : Steric hindrance from the tert-butyl group can suppress undesired side reactions (e.g., dimerization) in catalysis. For example, in gold(I) complexes, bulky ligands stabilize low-coordinate metal centers, enhancing selectivity in C–H activation or cross-coupling reactions. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) are used to correlate ligand structure with catalytic turnover .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

- Methodological Answer : Discrepancies in reactivity often arise from impurities (e.g., phosphine oxides) or solvent effects. Researchers should:

- Validate purity via elemental analysis and chromatography.

- Replicate experiments under strictly controlled conditions (e.g., solvent degassing).

- Use <sup>31</sup>P-NMR to detect trace oxidized species.

Cross-referencing with structurally analogous phosphines (e.g., tri(tert-butyl)phosphine) can isolate steric vs. electronic contributions .

Q. How can this compound be modified to enhance stability in aqueous or oxidative environments?

- Methodological Answer : Stability improvements involve:

- Steric shielding : Introducing electron-withdrawing substituents on the phosphine backbone.

- Encapsulation : Embedding the phosphine in dendrimers or metal-organic frameworks (MOFs).

- Coordination tuning : Pairing with redox-active metals (e.g., Ru or Ir) to mitigate oxidation. Accelerated aging tests (e.g., exposure to H2O2) and XPS analysis track degradation pathways .

Q. What are the challenges in synthesizing enantiopure this compound derivatives, and how can they be addressed?

- Methodological Answer : Chirality induction requires asymmetric synthesis or resolution techniques:

- Chiral auxiliaries : Use of enantiopure tert-butyl precursors in ligand synthesis.

- Chromatographic resolution : Chiral HPLC or crystallization with resolving agents.

- Dynamic kinetic resolution : Catalytic asymmetric phosphorylation. Characterization via circular dichroism (CD) and X-ray crystallography confirms enantiopurity .

Q. Key Research Gaps and Future Directions

- Mechanistic studies on this compound’s role in photoredox catalysis.

- Environmental impact assessments of phosphine degradation products.

- Development of hybrid ligands combining this compound with bioinspired motifs for asymmetric catalysis.

Properties

IUPAC Name |

tert-butyl(methyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13P/c1-5(2,3)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQSBZHWCMBILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)PC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586900 | |

| Record name | tert-Butyl(methyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95837-79-9 | |

| Record name | tert-Butyl(methyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.